Cas no 2228767-72-2 (2-1-(2,2,2-trifluoroethyl)cyclopropylethan-1-amine)

2-1-(2,2,2-trifluoroethyl)cyclopropylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-1-(2,2,2-trifluoroethyl)cyclopropylethan-1-amine
- 2228767-72-2
- 2-[1-(2,2,2-trifluoroethyl)cyclopropyl]ethan-1-amine
- EN300-1928433
-
- Inchi: 1S/C7H12F3N/c8-7(9,10)5-6(1-2-6)3-4-11/h1-5,11H2
- InChI Key: VGRFZRQTWYPMGD-UHFFFAOYSA-N
- SMILES: FC(CC1(CCN)CC1)(F)F
Computed Properties
- Exact Mass: 167.09218387g/mol
- Monoisotopic Mass: 167.09218387g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 2.1
2-1-(2,2,2-trifluoroethyl)cyclopropylethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1928433-10.0g |
2-[1-(2,2,2-trifluoroethyl)cyclopropyl]ethan-1-amine |
2228767-72-2 | 10g |
$7128.0 | 2023-06-01 | ||
Enamine | EN300-1928433-1.0g |
2-[1-(2,2,2-trifluoroethyl)cyclopropyl]ethan-1-amine |
2228767-72-2 | 1g |
$1658.0 | 2023-06-01 | ||
Enamine | EN300-1928433-1g |
2-[1-(2,2,2-trifluoroethyl)cyclopropyl]ethan-1-amine |
2228767-72-2 | 1g |
$1658.0 | 2023-09-17 | ||
Enamine | EN300-1928433-0.5g |
2-[1-(2,2,2-trifluoroethyl)cyclopropyl]ethan-1-amine |
2228767-72-2 | 0.5g |
$1591.0 | 2023-09-17 | ||
Enamine | EN300-1928433-5g |
2-[1-(2,2,2-trifluoroethyl)cyclopropyl]ethan-1-amine |
2228767-72-2 | 5g |
$4806.0 | 2023-09-17 | ||
Enamine | EN300-1928433-0.1g |
2-[1-(2,2,2-trifluoroethyl)cyclopropyl]ethan-1-amine |
2228767-72-2 | 0.1g |
$1459.0 | 2023-09-17 | ||
Enamine | EN300-1928433-5.0g |
2-[1-(2,2,2-trifluoroethyl)cyclopropyl]ethan-1-amine |
2228767-72-2 | 5g |
$4806.0 | 2023-06-01 | ||
Enamine | EN300-1928433-0.05g |
2-[1-(2,2,2-trifluoroethyl)cyclopropyl]ethan-1-amine |
2228767-72-2 | 0.05g |
$1393.0 | 2023-09-17 | ||
Enamine | EN300-1928433-2.5g |
2-[1-(2,2,2-trifluoroethyl)cyclopropyl]ethan-1-amine |
2228767-72-2 | 2.5g |
$3249.0 | 2023-09-17 | ||
Enamine | EN300-1928433-0.25g |
2-[1-(2,2,2-trifluoroethyl)cyclopropyl]ethan-1-amine |
2228767-72-2 | 0.25g |
$1525.0 | 2023-09-17 |
2-1-(2,2,2-trifluoroethyl)cyclopropylethan-1-amine Related Literature
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Additional information on 2-1-(2,2,2-trifluoroethyl)cyclopropylethan-1-amine
Introduction to 2-1-(2,2,2-trifluoroethyl)cyclopropylethan-1-amine (CAS No. 2228767-72-2)
2-1-(2,2,2-trifluoroethyl)cyclopropylethan-1-amine (CAS No. 2228767-72-2) is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound features a cyclopropyl ring and a trifluoroethyl group, which contribute to its distinct properties and reactivity.
The chemical structure of 2-1-(2,2,2-trifluoroethyl)cyclopropylethan-1-amine is characterized by a cyclopropyl ring attached to an ethylamine chain, with a trifluoroethyl group substituting one of the carbon atoms in the ethyl chain. The presence of the trifluoroethyl group imparts significant fluorine content to the molecule, which can influence its physical and chemical properties, such as solubility, stability, and reactivity.
In the realm of pharmaceutical research, 2-1-(2,2,2-trifluoroethyl)cyclopropylethan-1-amine has shown promise as a potential lead compound for the development of new drugs. The fluorine atoms in the trifluoroethyl group can enhance the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug design. Recent studies have explored its potential as a modulator of various biological targets, including enzymes and receptors.
One notable application of 2-1-(2,2,2-trifluoroethyl)cyclopropylethan-1-amine is in the field of neuroscience. Researchers have investigated its effects on neurotransmitter systems and its potential as a therapeutic agent for neurological disorders. For instance, studies have shown that this compound can interact with serotonin receptors, which are implicated in conditions such as depression and anxiety. The ability to modulate these receptors could lead to the development of novel treatments with improved efficacy and reduced side effects.
Beyond pharmaceutical applications, 2-1-(2,2,2-trifluoroethyl)cyclopropylethan-1-amine has also been explored for its use in materials science. The unique combination of a cyclopropyl ring and a trifluoroethyl group provides this compound with interesting physical properties that make it suitable for use in advanced materials. For example, it has been studied as a component in polymer synthesis, where its fluorinated nature can enhance the material's hydrophobicity and chemical resistance.
The synthesis of 2-1-(2,2,2-trifluoroethyl)cyclopropylethan-1-amine typically involves multi-step processes that include the formation of the cyclopropyl ring and the introduction of the trifluoroethyl group. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound. These improvements have facilitated its broader use in research and development activities.
In terms of safety and handling, it is important to note that while 2-1-(2,2,2-trifluoroethyl)cyclopropylethan-1-amine is not classified as a hazardous or controlled substance, standard laboratory practices should be followed when working with this compound. Proper personal protective equipment (PPE) should be used to minimize exposure risks.
The future outlook for 2-1-(2,2,2-trifluoroethyl)cyclopropylethan-1-amine is promising. Ongoing research continues to uncover new applications and potential benefits of this compound across various scientific disciplines. As more data becomes available from clinical trials and practical applications, it is likely that this compound will play an increasingly important role in advancing our understanding and capabilities in fields such as pharmaceuticals and materials science.
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